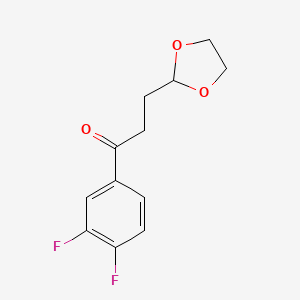
1-(3-Bromo-4-(trifluoromethyl)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-4-(trifluoromethyl)phenyl)propan-1-one is an organic compound with the molecular formula C10H8BrF3O This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a propanone moiety attached to a phenyl ring
Preparation Methods
The synthesis of 1-(3-Bromo-4-(trifluoromethyl)phenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-(trifluoromethyl)benzene and propanone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, including temperature control, solvent selection, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(3-Bromo-4-(trifluoromethyl)phenyl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Scientific Research Applications
1-(3-Bromo-4-(trifluoromethyl)phenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-(trifluoromethyl)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
1-(3-Bromo-4-(trifluoromethyl)phenyl)propan-1-one can be compared with similar compounds such as:
1-(3-Bromo-4-(trifluoromethylthio)phenyl)propan-2-one: This compound has a similar structure but with a trifluoromethylthio group instead of a trifluoromethyl group.
1-(4-(Trifluoromethyl)phenyl)propan-1-one: This compound lacks the bromine atom, which affects its reactivity and applications.
1-(3-Bromo-4-(trifluoromethyl)phenyl)ethanone: This compound has an ethanone moiety instead of a propanone moiety, leading to differences in its chemical behavior.
Properties
Molecular Formula |
C10H8BrF3O |
|---|---|
Molecular Weight |
281.07 g/mol |
IUPAC Name |
1-[3-bromo-4-(trifluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H8BrF3O/c1-2-9(15)6-3-4-7(8(11)5-6)10(12,13)14/h3-5H,2H2,1H3 |
InChI Key |
VXNIJRIMJBCJRY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


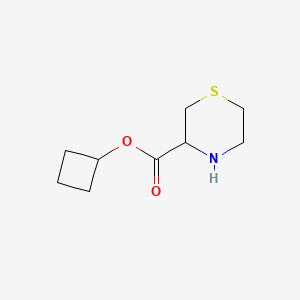
![3-[8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B12992965.png)
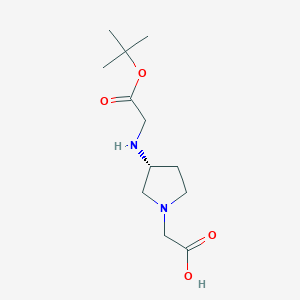
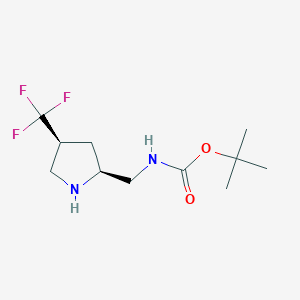
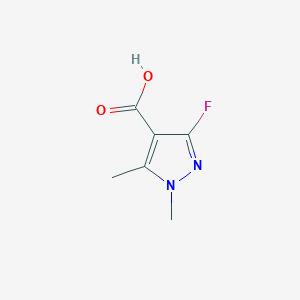

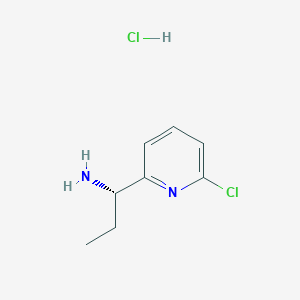
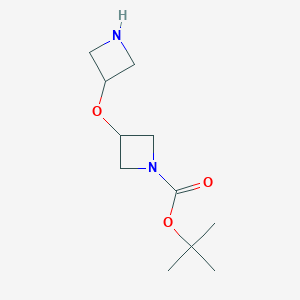
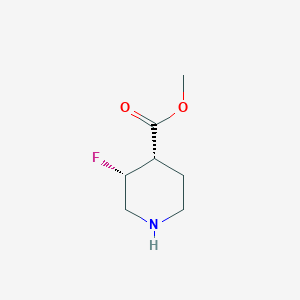
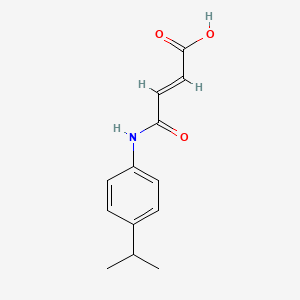
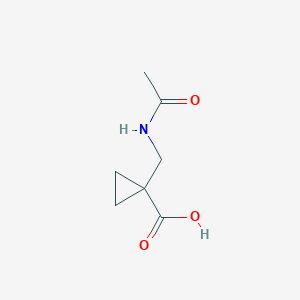
![3-Methyl-3H-imidazo[4,5-b]pyridine-2-thiol](/img/structure/B12993004.png)
![3-Methoxybicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B12993006.png)
